molecular formula C19H15NO4 B2617875 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid CAS No. 154869-00-8

2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid

Cat. No.: B2617875
CAS No.: 154869-00-8
M. Wt: 321.332
InChI Key: ZEDLSMFUNOJCLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid is a synthetic organic compound with the molecular formula C19H15NO4 . It belongs to a class of polycyclic heterocycles known as indenoquinolines, which are of significant interest in medicinal chemistry for their potential as therapeutic agents. While the specific biological data for this compound is not fully established, research on closely related structural analogues provides strong insight into its research value. Indeno[1,2-c]quinoline derivatives have been identified as potent dual-acting agents with both anti-tuberculosis (anti-TB) and anti-inflammatory activities . Certain derivatives exhibit minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis H37Rv as low as 0.96 μg/mL, a potency approximately equal to the standard anti-TB drug isoniazid . Furthermore, these compounds can demonstrate a potent dual inhibitory effect on neutrophil elastase (NE) release and superoxide anion generation in activated human neutrophils, with IC50 values in the low micromolar range . In the field of oncology, indenoisoquinoline scaffolds are recognized as potent topoisomerase I (Top1) inhibitors . These compounds function as interfacial poisons, stabilizing the Top1-DNA cleavage complex and leading to irreversible double-strand DNA breaks and cell death. This mechanism is particularly effective against cancer cells, which express higher levels of Top1 . The 2,3-dimethoxy substitution pattern on the indenoisoquinoline core is a known feature that contributes to enhanced Top1 inhibitory and antiproliferative activities . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-23-15-8-10-7-13-17(19(21)22)11-5-3-4-6-14(11)20-18(13)12(10)9-16(15)24-2/h3-6,8-9H,7H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDLSMFUNOJCLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=C(C4=CC=CC=C4N=C32)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of aromatic aldehydes with indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a heterogeneous copper oxide supported on a zeolite-Y catalyst. This reaction is carried out in ethanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of scalable catalytic processes and continuous flow reactors could be potential methods for industrial-scale production.

Chemical Reactions Analysis

Reactions Involving the Carboxylic Acid Group

The carboxylic acid moiety at position 10 is a key reactive site, enabling transformations such as esterification, amidation, and decarboxylation.

Esterification

The carboxylic acid group can undergo esterification with alcohols under acidic or basic catalysis. For example, analogous quinoline-carboxylic acids react with alcohols to form esters, a process that may require elevated temperatures or catalysts like sulfuric acid.

Amidation

Reactions with amines or ammonia derivatives could lead to amide formation. While not explicitly documented for this compound, similar quinoline-carboxylic acids participate in Ugi-4CR (4-component reaction) protocols, where carboxylic acids react with amines and carbonyl compounds to form amides .

Decarboxylation

Selective decarboxylation is observed in fused tetracyclic quinolines. For instance, 11H-indeno[1,2-b]quinoline-6,10-dicarboxylic acids undergo decarboxylation to yield simpler carboxylic acids, which are then oxidized to form ketones . This suggests that the carboxylic acid in our compound might undergo similar transformations under thermal or acidic conditions.

Reactions Involving the Aromatic System

The indenoquinoline core and methoxy substituents influence aromatic reactivity.

Friedel-Crafts Cyclization

The fused aromatic system may participate in intramolecular cyclizations. For example, analogous compounds like indenoisoquinolines form tetracyclic scaffolds via Friedel-Crafts alkylation or acylation under acidic conditions (e.g., AlCl₃) . This could enable the synthesis of more complex polycyclic structures.

Copper-Catalyzed Coupling

The compound’s aromatic rings may engage in cross-coupling reactions. A copper-catalyzed cascade reaction involving Ugi-4CR and subsequent cyclization has been reported for quinoline derivatives, forming tri- or tetracyclic products . While not directly applied to this compound, the presence of halogens (e.g., chlorine) in similar structures facilitates such reactions .

Heck Cyclization

Intramolecular Heck coupling is a viable pathway for fused quinolines. For example, 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one undergoes Pd-catalyzed cyclization to form tetracyclic isoindoloquinolines . The bromide or chloride substituents in analogous structures enable such reactions, suggesting potential for our compound if appropriately substituted.

Pfitzinger Reaction

A one-pot Pfitzinger reaction between isatin-7-carboxylic acids and 1-indanones produces tetracyclic indenoquinolines. For example, isatin derivatives react with indanones in NaOH to yield 11H-indeno[1,2-b]quinoline-6,10-dicarboxylic acids, which can be further decarboxylated or oxidized .

DMF-DMA-Mediated Cyclization

Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in refluxing toluene facilitates enaminone formation and subsequent cyclization. This method has been used to synthesize isoindoloquinolines , suggesting applicability to our compound.

Key Reaction Conditions and Outcomes

Reaction TypeReagents/CatalystsConditionsProduct TypeYield Range
Esterification Alcohol, Acid/BaseElevated temperature, catalystEstersModerate
Friedel-Crafts AlCl₃, Alkyl HalidesReflux, acidic conditionsPolycyclic quinolines58–93%
Heck Cyclization PdBr₂, AcOK90°C, N₂ atmosphereTetracyclic isoindoloquinolines62%
Pfitzinger Reaction NaOH, 1-indanones90°C, N₂ atmosphereDicarboxylic quinolines64–78%
DMF-DMA Cyclization DMF-DMA, tolueneRefluxIsoindoloquinolines93%

Biological and Structural Insights

The 2,3-dimethoxy substitution pattern enhances biological activity, particularly in Topoisomerase I (Top1) inhibition . Structural modifications (e.g., methylenedioxy or nitro groups) further modulate potency, suggesting that reactivity may correlate with substituent effects .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C₁₉H₁₅NO₄
  • Molecular Weight : 321.33 g/mol
  • CAS Number : 154869-00-8
  • MDL Number : MFCD11982924
  • Hazard Classification : Irritant

Neurodegenerative Disease Treatment

Recent studies have highlighted the potential of compounds similar to 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid as multi-target agents for treating Alzheimer's disease. These compounds are designed to inhibit cholinesterases (ChEs) and monoamine oxidases (MAOs), which are crucial in the pathophysiology of neurodegenerative diseases.

A notable study synthesized derivatives that demonstrated the ability to cross the blood-brain barrier while exhibiting significant inhibitory activity against both ChEs and MAOs, indicating their potential as therapeutic agents for Alzheimer's disease treatment .

Anticancer Activity

The compound has shown promise in anticancer applications. Research indicates that quinoline derivatives possess a broad spectrum of biological activities, including anticancer properties. For example, studies have demonstrated that certain derivatives of quinoline exhibit selective cytotoxicity against various cancer cell lines, such as HCT-116 and MCF-7 . The mechanism often involves targeting specific pathways in cancer cells, making these compounds candidates for further development in cancer therapies.

Antimicrobial Properties

Quinoline derivatives have been extensively studied for their antimicrobial properties. The structural features of this compound may contribute to its effectiveness against various pathogens. Research has indicated that quinoline derivatives can inhibit bacterial growth and display antifungal activity . The exploration of these properties is crucial in developing new antimicrobial agents amid rising antibiotic resistance.

Table 1: Biological Activities of Quinoline Derivatives

Activity TypeCompound TypeReference
Cholinesterase InhibitionMulti-target agents for Alzheimer's
Anticancer ActivityHCT-116 and MCF-7 cell lines
Antimicrobial ActivityBroad-spectrum antibacterial

Case Study 1: Alzheimer’s Disease Treatment

A study published in Frontiers in Chemistry focused on synthesizing novel hybrid compounds based on quinoline structures aimed at treating Alzheimer's disease. The compounds were evaluated for their ability to inhibit ChEs and MAOs, with some exhibiting promising results in vitro and in vivo models .

Case Study 2: Anticancer Research

In another research effort, a series of quinoline derivatives were synthesized and tested against human cancer cell lines. The results indicated that several compounds displayed potent anticancer activity with IC50 values in the low micromolar range, suggesting their potential as effective cancer therapies .

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of cellular pathways. The methoxy and carboxylic acid groups may play crucial roles in these interactions by forming hydrogen bonds or participating in electron transfer processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The structural uniqueness of this compound lies in its methoxy substituents. Key analogues and their differences are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
2,3-Dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid 2-OCH₃, 3-OCH₃, 10-COOH C₁₉H₁₅NO₄ 321.33 Tubulin inhibition, anticancer research
8-Methoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid (I1) 8-OCH₃, 10-COOH C₁₈H₁₃NO₃ 291.30 Tubulin inhibitor; synthesized via KOH/EtOH reflux (57% yield)
11H-Indeno[1,2-b]quinoline-10-carboxylic acid No methoxy groups C₁₇H₁₁NO₂ 261.28 Pharmaceutical intermediate
11-Methyl-11H-indeno[1,2-b]quinoline-10-carboxylic acid 11-CH₃, 10-COOH C₁₈H₁₃NO₂ 275.30 Structural analogue with methyl substitution; CCS data available
6-Chloro-11H-indeno[1,2-c]quinolin-11-one Indeno[1,2-c] fusion, 6-Cl C₁₆H₈ClNO 265.70 Antituberculosis activity

Key Observations :

  • The 2,3-dimethoxy substituents increase molecular weight and polarity compared to non-methoxy analogues (e.g., 11H-indeno[1,2-b]quinoline-10-carboxylic acid) .
  • Methyl substitutions (e.g., 11-methyl derivative) alter lipophilicity but lack the steric and electronic effects of methoxy groups .

Key Observations :

  • The 2,3-dimethoxy compound’s synthesis lacks explicit yield data, but analogous methods (e.g., I1) suggest moderate efficiency .

Commercial Availability and Purity

  • The 2,3-dimethoxy compound is available from suppliers like Crysdot LLC (97% purity) and Combi-Blocks (95% purity), indicating demand for high-quality batches .
  • Non-methoxy analogues (e.g., CAS 98030-19-4) are produced in bulk (99% purity) as pharmaceutical intermediates .

Biological Activity

2,3-Dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid (CAS Number: 154869-00-8) is a complex organic compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure combining an indenoquinoline core with methoxy and carboxylic acid functional groups. Its molecular formula is C19H15NO4C_{19}H_{15}NO_{4}, and it possesses a molecular weight of approximately 321.33 g/mol. The presence of these functional groups is believed to contribute significantly to its biological activity.

The precise mechanism of action for this compound remains partially understood. However, it is hypothesized that the biological activities may be mediated through interactions with specific molecular targets such as enzymes or receptors. The methoxy and carboxylic acid groups likely facilitate these interactions by forming hydrogen bonds or participating in electron transfer processes .

Anticancer Potential

The compound's anticancer properties have also been a focal point of research. In vitro studies have demonstrated cytotoxic effects against human cancer cell lines such as melanoma (A375) and breast cancer (MDA-MB-231). For example, related compounds showed IC50 values indicating significant cytotoxicity, which suggests that this compound could potentially act as an anticancer agent .

Study on Structural Variants

A study investigating a series of substituted quinoline derivatives found that modifications to the structure can significantly enhance biological activity. Compounds similar to this compound demonstrated varying degrees of inhibition against cancer cell lines and mycobacterial infections. The structure-activity relationship (SAR) indicated that the presence of specific functional groups was crucial for enhancing bioactivity .

CompoundCell Line TestedIC50 Value (µg/mL)
Compound AA375 (Melanoma)16.5 ± 1.5
Compound BMDA-MB-231 (Breast)13.4 ± 1.5
Compound CM. tuberculosis>100 (standard)

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,3-dimethoxy-11H-indeno[1,2-b]quinoline-10-carboxylic acid?

  • Methodology : The compound is synthesized via intramolecular cross-dehydrogenative coupling (CDC) reactions using intermediates such as indole-2-carboxylic acid derivatives. A common approach involves:

  • Step 1 : Condensation of isatin derivatives with substituted acetic acids under acidic conditions (e.g., POCl₃) to form quinoline intermediates.
  • Step 2 : Methoxylation at the 2- and 3-positions using dimethyl sulfate or methyl iodide in the presence of K₂CO₃ as a base .
  • Step 3 : Cyclization via Cu/zeolite-Y catalysis to form the indenoquinoline core .
    • Key Data : Yields range from 31% to 90%, depending on substituent compatibility and reaction time .

Q. How is the compound characterized structurally?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm methoxy groups (δ 3.8–4.0 ppm for OCH₃) and the carboxylic acid proton (δ 12–13 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₀H₁₆NO₄⁺: calculated 334.1075, observed 334.1078) .
  • X-ray Crystallography : Used to resolve fused tetracyclic geometry and hydrogen-bonding patterns in solid-state forms .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in indenoquinoline synthesis?

  • Critical Parameters :

  • Catalyst Selection : Heterogeneous Cu/zeolite-Y increases regioselectivity and reduces side reactions compared to homogeneous catalysts (e.g., yields improve from 55% to 83%) .
  • Solvent Effects : Ethoxyethanol enhances cyclization efficiency over dichloromethane due to higher boiling points and polarity .
    • Table 1 : Optimization of Reaction Conditions (Adapted from )
CatalystSolventTemp (°C)Yield (%)
Cu/zeolite-YEthoxyethanol12083
K₂CO₃H₂O8068
CH₃CO₂NaDioxane10055

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

  • Data Discrepancies : Some studies report potent cytotoxicity (IC₅₀ < 1 µM) against leukemia cell lines (e.g., K-562), while others show inactivity (IC₅₀ > 50 µM) .
  • Resolution Strategies :

  • Purity Verification : Impurities (e.g., unreacted indole intermediates) may skew bioassay results. HPLC purity >98% is recommended .
  • Cell Line Variability : Validate assays across multiple cell lines (e.g., HL-60 vs. MOLT-4) to assess selectivity .

Q. What mechanistic insights explain the compound’s selectivity in metalation reactions?

  • Mechanistic Analysis :

  • The indenoquinoline core undergoes regioselective metalation at the 10-carboxylic acid position when treated with n-butyllithium, forming stable lithium enolates. This selectivity is attributed to electron-withdrawing effects of the methoxy groups .
  • Experimental Validation : Deuterium-labeling studies confirm preferential deprotonation at the 10-position (≥90% isotopic incorporation) .

Methodological Challenges

Q. How can solubility limitations of the compound in aqueous media be addressed for biological testing?

  • Strategies :

  • Derivatization : Convert the carboxylic acid to a sodium salt (improves water solubility by 10-fold) .
  • Co-solvents : Use DMSO/PBS mixtures (≤5% DMSO) to maintain stability during in vitro assays .

Q. What computational methods predict the compound’s reactivity in cross-coupling reactions?

  • Approach :

  • DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The 11H-position shows highest electrophilicity (Fukui index f⁺ = 0.15) .
  • Molecular Dynamics : Simulate solvent-catalyst interactions to optimize coupling efficiency .

Recent Advances (2015–2025)

Q. How have Pfitzinger reaction modifications improved indenoquinoline synthesis?

  • Innovations :

  • Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 2 h with comparable yields (75–86%) .
  • Green Chemistry : Aqueous media with K₂CO₃ reduce waste (E-factor < 5) compared to traditional organic solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.